molecular formula C22H19FN2O3S B2647003 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 942035-14-5

2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2647003
CAS No.: 942035-14-5
M. Wt: 410.46
InChI Key: RRGYXKPWJXSRSI-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a sulfur-nitrogen heterocyclic core. Its structure features a 2,4-dimethylphenyl group at position 2 and a 4-fluorobenzyl substituent at position 2. The 1,1-dioxide moiety enhances electronic stability, making it a candidate for diverse applications, including medicinal chemistry.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGYXKPWJXSRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C22H19FN2O3S
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 892360-59-7

The compound features a benzo[e][1,2,4]thiadiazine core , characterized by a sulfur atom and two nitrogen atoms in its heterocyclic structure. The presence of various substituents enhances its chemical properties and potential biological activities.

Antimicrobial Activity

Thiadiazine derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that compounds similar to 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide demonstrate efficacy against various bacterial strains. For instance:

  • Case Study : A study involving related thiadiazine derivatives showed effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar antimicrobial effects.

Antiviral Activity

The antiviral potential of thiadiazine derivatives has been explored in several studies. These compounds have shown activity against viral infections by interfering with viral replication mechanisms.

  • Research Findings : In vitro studies demonstrated that structurally related compounds could inhibit the replication of viruses such as influenza and herpes simplex virus (HSV) by targeting specific viral enzymes.

Anticancer Properties

Thiadiazine derivatives are also recognized for their anticancer activities. The unique structure of 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suggests potential interactions with biological targets involved in cancer pathways.

  • Cytotoxicity Studies : Preliminary cytotoxicity assessments against various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated promising results. The compound exhibited significant inhibition of cell proliferation at micromolar concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in disease progression.
  • Receptor Modulation : The structural features suggest potential interactions with receptors such as KATP channels and AMPA receptors.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
7-Chloro-3-methyl-1,2-benzothiadiazine-1,1-dioxideChlorine and methyl groups on the benzothiadiazine coreAntimicrobial activity
3-Amino-6-methyl-1,2-benzothiadiazine-1,1-dioxideAmino group substitutionAnticancer properties
5-Fluoro-7-methyl-1,2-benzothiadiazine-1,1-dioxideFluorine substitution enhancing activityNeuroprotective effects

This table highlights how structural variations among thiadiazine derivatives can influence their biological activities.

Scientific Research Applications

Biological Activities

Thiadiazine derivatives are known for their diverse biological activities. The compound under discussion has shown potential in several areas:

  • Antimicrobial Activity : Compounds similar to this thiadiazine derivative have demonstrated effectiveness against various microbial strains. The unique structure may enhance its interaction with microbial targets.
  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral enzymes or receptors.
  • Anticancer Potential : Research indicates that related compounds have exhibited anticancer properties by targeting cancer cell pathways and inhibiting tumor growth.

Pharmaceutical Applications

The compound's potential as an antimicrobial agent positions it as a candidate for drug development against infections. Its ability to act on specific biological targets suggests it could be developed into therapeutics for conditions such as bacterial infections or viral diseases.

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of thiadiazine can inhibit the growth of resistant strains of bacteria, making them valuable in treating infections where traditional antibiotics fail.
  • Anticancer Activity : A study identified structural analogs that inhibited cancer cell proliferation in multicellular spheroid models, indicating that similar compounds could be effective in targeting solid tumors .

Agrochemical Applications

The compound’s structural features may also be leveraged in the design of new agrochemicals aimed at pest control. Its potential to disrupt biological pathways in pests could lead to the development of effective pesticides.

Interaction Studies

Understanding the interactions between 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and in vitro assays can elucidate its mechanism of action.

Molecular Docking Insights

Molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. These studies help predict binding affinities and can guide further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyl and Aryl Groups

The substituents on the benzyl and aryl groups significantly influence physicochemical and biological properties:

Compound Name Substituents (Position 2 / Position 4) Molecular Weight Key Synthetic Yield
Target Compound 2,4-Dimethylphenyl / 4-Fluorobenzyl ~430 (estimated) Not reported
4-(3-Bromobenzyl)-2-(2,4-dimethylphenyl)-... 1,1-dioxide 2,4-Dimethylphenyl / 3-Bromobenzyl ~465 (estimated) Not reported
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... 1,1-dioxide 4-Methoxyphenyl / 4-Chlorobenzyl ~445 (estimated) Not reported
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-pyrido[2,3-e]thiadiazin-3-one 1,1-dioxide 4-Fluorobenzyl / 4-(Methylsulfanyl)phenyl 429.484 Not reported
  • Steric Impact : The 2,4-dimethylphenyl group may increase steric hindrance, affecting binding interactions relative to smaller substituents (e.g., methoxy in ).

Core Heterocyclic Modifications

  • Benzo vs. Pyrido Systems : The pyrido[2,3-e]thiadiazine derivative replaces the benzene ring with a pyridine moiety, altering π-π stacking interactions and solubility. This modification may influence bioavailability or target selectivity.
  • Ring Contraction : highlights a thiadiazole derivative formed via ring contraction of a thiadiazine precursor. Smaller rings like thiadiazoles may exhibit distinct reactivity or pharmacokinetic profiles compared to the six-membered thiadiazine core .

Tautomerism and Reactivity

Analogous to 1,2,4-triazole-thione tautomers in , the thiadiazine core of the target compound may exhibit tautomerism, influencing its stability and interaction with biological targets. The absence of νS-H bands in IR spectra (as seen in ) could confirm the dominance of the thione form.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step Synthesis : Begin with condensation of substituted benzothiadiazine precursors with 2,4-dimethylphenyl and 4-fluorobenzyl moieties. Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) for aryl group incorporation .
  • Optimization Strategies :
    • Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) improve yield.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
    • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • Purity Validation : Employ column chromatography and recrystallization, monitored by HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and fluorobenzyl substituents (δ 4.5–5.0 ppm for CH2). Compare with computed spectra (e.g., PubChem data) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzo-thiadiazine core .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., CCDC deposition) .

Q. How do solubility and stability profiles influence pharmacological experimental design?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for in vitro assays. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
  • Stability Assessment :
    • Thermal Stability : TGA/DSC to determine decomposition temperatures.
    • Photostability : UV-Vis spectroscopy under light exposure (λ = 254–365 nm).
    • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic (PK) Studies :
    • ADME Profiling : Measure bioavailability (%F), plasma half-life (t1/2), and tissue distribution. Adjust dosing regimens to align in vitro IC50 with achievable plasma concentrations .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
  • Model Selection : Validate in vivo models (e.g., murine vs. primate) for target relevance. Cross-reference with transcriptomic databases (e.g., GEO) .

Q. What computational strategies predict target interactions, and how are they validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Prioritize poses with lowest ΔG and hydrogen-bond networks .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD < 2 Å) .
  • Validation :
    • Mutagenesis Studies : Compare predicted vs. experimental binding affinities for mutant receptors.
    • SPR/BLI : Quantify binding kinetics (ka/kd) to confirm docking results .

Q. What methodologies assess environmental fate and degradation pathways?

Methodological Answer:

  • Abiotic Degradation :
    • Hydrolysis : Incubate in aqueous buffers (pH 4–9) at 25–50°C; monitor via LC-MS .
    • Photolysis : Expose to UV light (λ = 310 nm) and identify photoproducts .
  • Biotic Degradation :
    • Soil Microcosms : Measure half-life (DT50) in OECD 307-compliant studies.
    • Metagenomics : Identify microbial consortia via 16S rRNA sequencing .
  • Ecotoxicity : Use Daphnia magna (OECD 202) and algae (OECD 201) assays to determine EC50 .

Q. How to establish structure-activity relationships (SAR) for substituent variations?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., halogens, methyl groups) on the benzyl and aryl rings .
  • Biological Testing :
    • In vitro Assays : Compare IC50 in enzyme inhibition or cell viability models.
    • In silico QSAR : Build regression models (e.g., CoMFA) correlating logP, polar surface area, and activity .
  • Crystallographic Analysis : Resolve ligand-target complexes to identify critical binding motifs .

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